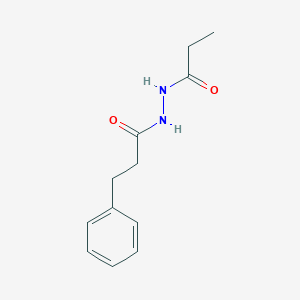![molecular formula C17H18N4O5 B6124828 2-[(4-ethoxyphenyl)amino]-N'-(2-hydroxy-5-nitrobenzylidene)acetohydrazide](/img/structure/B6124828.png)
2-[(4-ethoxyphenyl)amino]-N'-(2-hydroxy-5-nitrobenzylidene)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-ethoxyphenyl)amino]-N'-(2-hydroxy-5-nitrobenzylidene)acetohydrazide, commonly known as ENH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biotechnology. ENH is a hydrazone derivative that is synthesized through a multi-step process involving the reaction of various chemical reagents.
作用機序
ENH exhibits its anti-tumor and anti-inflammatory properties through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and immune response. ENH has been shown to inhibit the activation of NF-κB, thereby reducing inflammation and tumor growth. ENH has also been shown to exhibit antibacterial properties through the inhibition of bacterial cell wall synthesis.
Biochemical and Physiological Effects:
ENH has been shown to exhibit anti-tumor, anti-inflammatory, and antibacterial properties in various in vitro and in vivo studies. ENH has also been studied for its potential use in the treatment of neurodegenerative disorders, although further research is needed to fully understand its mechanism of action and potential therapeutic benefits.
実験室実験の利点と制限
ENH has several advantages for lab experiments, including its stability and ease of synthesis. However, ENH has limitations in terms of its solubility and potential toxicity, which must be taken into consideration when designing experiments.
将来の方向性
There are several future directions for the study of ENH. One potential direction is the development of new materials for drug delivery systems using ENH. Another potential direction is the study of ENH for its potential use in the treatment of neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of ENH and its potential therapeutic benefits.
合成法
ENH is synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-ethoxyaniline with ethyl acetoacetate in the presence of acetic acid to form 2-ethoxy-1-(4-ethoxyphenyl)ethan-1-one. The second step involves the reaction of 2-ethoxy-1-(4-ethoxyphenyl)ethan-1-one with hydrazine hydrate in the presence of acetic acid to form 2-[(4-ethoxyphenyl)amino]acetohydrazide. The third step involves the reaction of 2-[(4-ethoxyphenyl)amino]acetohydrazide with 2-hydroxy-5-nitrobenzaldehyde in the presence of ethanol to form 2-[(4-ethoxyphenyl)amino]-N'-(2-hydroxy-5-nitrobenzylidene)acetohydrazide (ENH).
科学的研究の応用
ENH has potential applications in medicine and biotechnology. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-bacterial properties. ENH has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, ENH has been studied for its potential use as a biosensor and in the development of new materials for drug delivery systems.
特性
IUPAC Name |
2-(4-ethoxyanilino)-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5/c1-2-26-15-6-3-13(4-7-15)18-11-17(23)20-19-10-12-9-14(21(24)25)5-8-16(12)22/h3-10,18,22H,2,11H2,1H3,(H,20,23)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVUSOZJUZROGI-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-ethoxyphenyl)amino]-N'-(2-hydroxy-5-nitrobenzylidene)acetohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-[(2E)-but-2-enoyl]-3-(2-fluorobenzyl)piperidine-3-carboxylate](/img/structure/B6124753.png)

![N'-(2,4-dihydroxybenzylidene)-2-[(4-ethoxyphenyl)amino]acetohydrazide](/img/structure/B6124763.png)
![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-N'-2-thienylurea](/img/structure/B6124778.png)
![N-[(1-hydroxycyclohexyl)methyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B6124786.png)
![7-(cyclohexylmethyl)-2-(3-fluorobenzoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6124792.png)

![2-[2-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}methyl)-1H-pyrrol-1-yl]pyrimidine](/img/structure/B6124806.png)
![2-[4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6124813.png)
![ethyl [3-acetyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetate](/img/structure/B6124829.png)
![4-methoxybenzaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]hydrazone](/img/structure/B6124843.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N,6-dimethylnicotinamide](/img/structure/B6124853.png)
![2-[4-cyclopentyl-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6124857.png)
![5-(4-chlorophenyl)-7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B6124859.png)